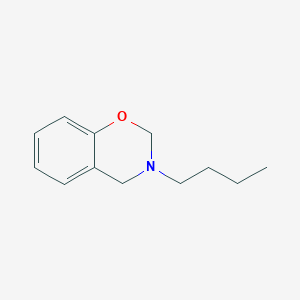
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- is a heterocyclic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused with an oxazine ring
Méthodes De Préparation
The synthesis of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- typically involves the Mannich condensation method. This method includes the reaction of phenol, formaldehyde, and a primary amine under acidic conditions. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the oxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .
Analyse Des Réactions Chimiques
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines, leading to ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary and secondary amines.
Applications De Recherche Scientifique
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Biology: It serves as a fluorescent chemosensor for detecting metal ions like Fe3+ in biological systems.
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, it binds selectively to Fe3+ ions, resulting in a significant fluorescence enhancement . In biological systems, its derivatives interact with various enzymes and receptors, leading to their observed biological activities .
Comparaison Avec Des Composés Similaires
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,3-benzoxazine: This compound shares a similar core structure but lacks the butyl group, which can influence its reactivity and applications.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.
6-Tert-butyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: This variant has a tert-butyl and phenyl group, which can affect its stability and reactivity.
The uniqueness of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
478347-90-9 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-butyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)14-10-13/h4-7H,2-3,8-10H2,1H3 |
Clé InChI |
MCGKDDMUEPJECG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


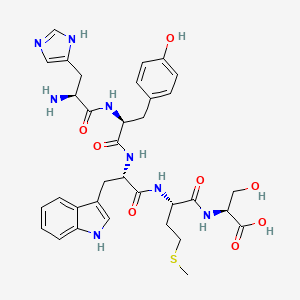
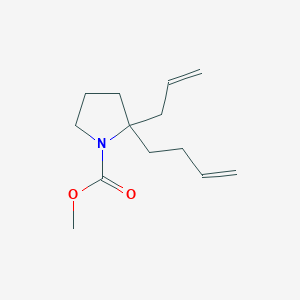

![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
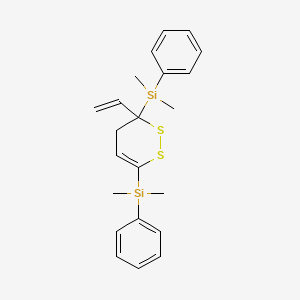
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
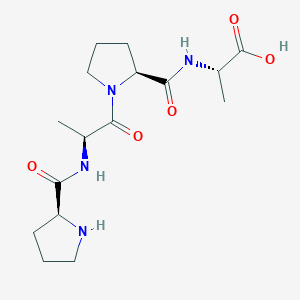
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)
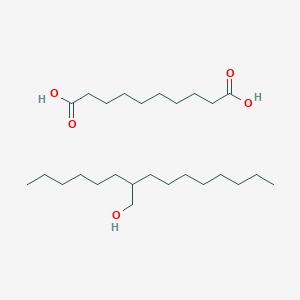

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
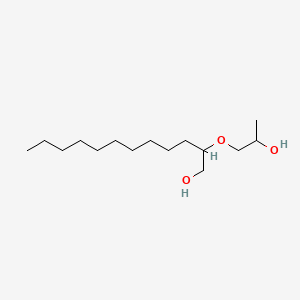
methanone](/img/structure/B14239296.png)

